molecular formula C16H13ClN2O4S B2415844 3-(4-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole CAS No. 1105222-02-3

3-(4-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Cat. No.: B2415844
CAS No.: 1105222-02-3
M. Wt: 364.8
InChI Key: YFTCJYUCTMMABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a sulfonylmethyl group attached to the oxadiazole ring

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a chlorophenyl group using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction where a methoxyphenyl group is introduced using reagents like methoxybenzene and a suitable base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

3-(4-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxadiazole ring or the sulfonyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorophenyl or methoxyphenyl groups are replaced by other substituents using appropriate reagents and conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.

Scientific Research Applications

3-(4-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: It is used in the development of advanced materials such as polymers, liquid crystals, and organic semiconductors due to its unique electronic and structural properties.

    Industrial Chemistry: The compound is utilized as an intermediate in the synthesis of various fine chemicals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar compounds to 3-(4-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole include other oxadiazole derivatives with different substituents. These compounds may have varying degrees of biological activity, stability, and solubility. Some examples of similar compounds are:

    3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole: Lacks the methoxyphenyl and sulfonylmethyl groups, which may result in different chemical and biological properties.

    3-(4-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole: Contains a methoxyphenyl group but lacks the chlorophenyl and sulfonylmethyl groups.

    3-(4-Chlorophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole: Contains a methylphenyl group instead of a methoxyphenyl group, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[(4-methoxyphenyl)sulfonylmethyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4S/c1-22-13-6-8-14(9-7-13)24(20,21)10-15-18-16(19-23-15)11-2-4-12(17)5-3-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTCJYUCTMMABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.